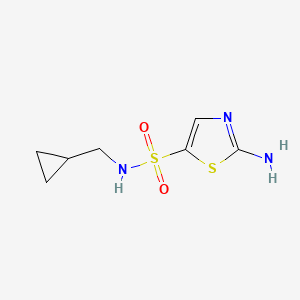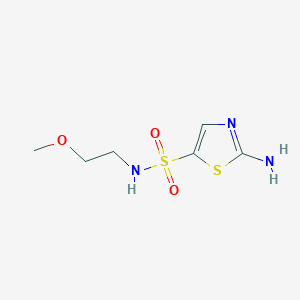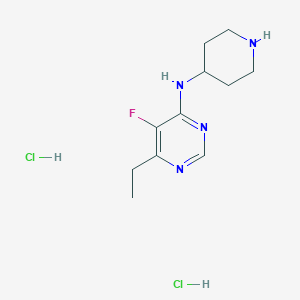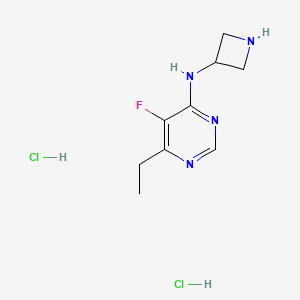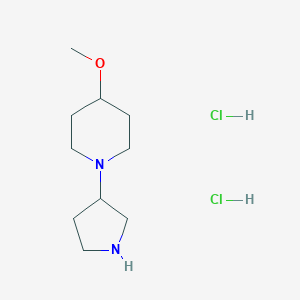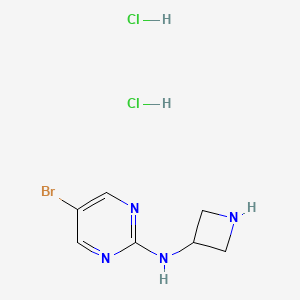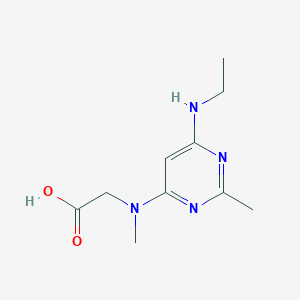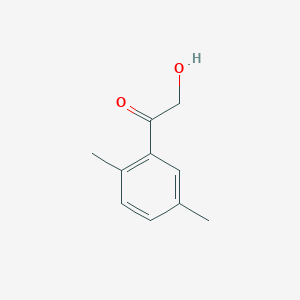
3-(2-氯乙氧基)-1,1,2,2-四氟丙烷
描述
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane, also known as CFC-114, is a colorless, nonflammable, volatile liquid with a low boiling point. It is a member of the class of compounds known as chlorofluorocarbons (CFCs). CFC-114 is used as a refrigerant and propellant in aerosol cans, and as a solvent in cleaning agents. It is also used in the manufacture of certain plastics. CFC-114 is also known to have a low ozone depletion potential (ODP) and a low global warming potential (GWP).
科学研究应用
电化学性能改进
Luo 等人 (2016) 的一项研究为 LiNi 0.5 Mn 1.5 O 4 /Li 电池引入了一种新型电解质,利用了基于 3-(1,1,2,2-四氟乙氧基)-1,1,2,2-四氟丙烷的氟化溶剂。该溶剂提高了阴极的电化学稳定性和性能,表现出更高的氧化电位并形成均匀的 SEI 层,从而提高了充放电效率,这通过各种电化学测试和分析得到了验证 (Luo 等人,2016)。
制冷剂的蒸气压测量
Yang 等人 (2014) 专注于测量 2-氯-1,1,1,2-四氟丙烷 (HCFC-244bb) 在其他制冷剂中的蒸气压,为其在制冷和空调系统中的应用提供了关键数据。该研究旨在准确地将蒸气压与温度相关联,有助于了解这些物质的热物理性质 (Yang 等人,2014)。
锂离子电池的安全电解质
Liu 等人 (2016) 的研究引入了三元混合物,包括 1,1,2,2-四氟乙基-2,2,3,3-四氟丙基醚,作为锂离子电池安全电解质的一部分。与传统电解质相比,这些混合物显示出改善了与隔膜和电极的安全性及润湿性,表明在提高锂离子电池性能方面具有实际应用潜力 (Liu 等人,2016)。
制冷剂的环境归宿
一项关于 2,3,3,3-四氟丙烯 (HFO-1234yf) 环境归宿的研究,该物质因其较低的全球变暖潜势而被引入作为传统制冷剂的替代品,评估了其在各种条件下的降解。这项研究有助于了解此类下一代制冷剂的环境影响和持久性 (Im 等人,2014)。
氟化反应的催化剂
催化氟化研究探索了将氟化物用作生产环保制冷剂的中间体的可能性。研究人员已经研究了氯丙烯的选择性氟化,以获得具有低环境影响的所需制冷剂,证明了催化剂在有效促进这些反应中至关重要的作用 (Mao 等人,2014)。
作用机制
Target of Action
Chloroethoxy compounds are often used as intermediates in the synthesis of various pharmaceutical compounds . .
Mode of Action
The mode of action of chloroethoxy compounds is also highly dependent on their specific structure and the context in which they are used. Some chloroethoxy compounds may interact with their targets through covalent bonding, while others may interact through non-covalent interactions such as hydrogen bonding or van der Waals forces .
Biochemical Pathways
Chloroethoxy compounds can be involved in a variety of biochemical pathways. For example, some chloroethoxy compounds are used in the synthesis of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection .
Result of Action
The molecular and cellular effects of chloroethoxy compounds can vary widely depending on their specific structure and the context in which they are used. Some chloroethoxy compounds may have therapeutic effects, while others may be used primarily as research tools .
Action Environment
The action, efficacy, and stability of chloroethoxy compounds can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the compound’s ability to reach its target, interact with its target, and exert its effects .
生化分析
Biochemical Properties
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid molecules in phosphatidylcholine membranes, indicating its membranotropic effect . This interaction suggests that 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane may influence membrane stability and function.
Cellular Effects
The effects of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane on cellular processes are profound. It has been shown to decrease experimental osmotic hemolysis and prevent the elevation of blood enzymes in rats exposed to hypoxia . This indicates that the compound may have protective effects on cells under stress conditions. Additionally, its interaction with lipid molecules suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane exerts its effects through binding interactions with biomolecules. It has been shown to interact with lipid molecules in the superficial hydrophilic layer of modeled phosphatidylcholine membranes . This interaction may lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it can cause membranostabilizing effects in both in vivo and in vitro settings
Dosage Effects in Animal Models
The effects of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane vary with different dosages in animal models. At lower doses, it has been observed to have protective effects on cells, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.
Metabolic Pathways
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with lipid molecules suggests potential effects on lipid metabolism
Transport and Distribution
The transport and distribution of 3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane within cells and tissues are critical for its biochemical effects. It is transported through interactions with transporters and binding proteins, which influence its localization and accumulation . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
3-(2-Chloroethoxy)-1,1,2,2-tetrafluoropropane’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize in the superficial hydrophilic layer of modeled phosphatidylcholine membranes . This localization may be directed by targeting signals or post-translational modifications, influencing its effects on specific compartments or organelles.
属性
IUPAC Name |
3-(2-chloroethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF4O/c6-1-2-11-3-5(9,10)4(7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBXLXMUOYCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid](/img/structure/B1489503.png)
![N-(4-chlorophenyl)-2-{[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B1489504.png)
